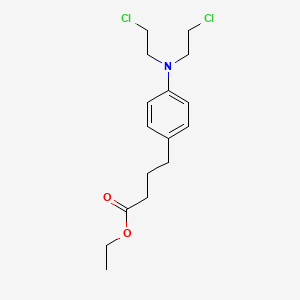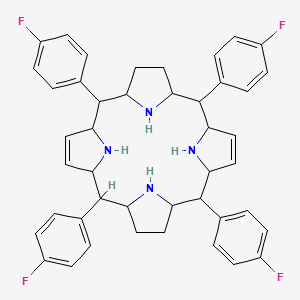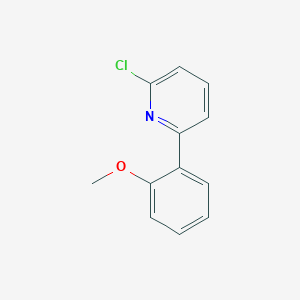
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- is an organic compound with significant importance in various fields of scientific research It is characterized by the presence of a benzamide group substituted with a 4-fluoro and a 3-hydroxy-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and purity of the final product . The use of microreactors also enhances the scalability of the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It serves as a crucial intermediate in the synthesis of various organic compounds and drug candidates.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N-(4-methylphenyl)-: This compound has a similar structure but lacks the 4-fluoro and 3-hydroxy groups.
Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-: This compound is similar but contains an ethyl group instead of a hydroxy group.
3-Fluoro-N-(4-methylphenyl)benzamide: This compound is closely related but differs in the position of the fluoro group.
Uniqueness
Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- is unique due to the presence of both the 4-fluoro and 3-hydroxy-4-methylphenyl groups. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
723261-52-7 |
|---|---|
Formule moléculaire |
C14H12FNO2 |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-12(8-13(9)17)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18) |
Clé InChI |
NLAYRTFGILQAAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)



![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)






![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)


